molecular formula C20H43O4P B14498571 Butyl dioctyl phosphate CAS No. 64031-59-0

Butyl dioctyl phosphate

Cat. No.: B14498571
CAS No.: 64031-59-0
M. Wt: 378.5 g/mol
InChI Key: COPHVUDURPSYBO-UHFFFAOYSA-N
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Description

Butyl dioctyl phosphate is an organophosphorus compound widely used in various industrial applications. It is known for its role as a plasticizer, which enhances the flexibility and durability of plastic materials. This compound is also utilized in the production of lubricants, adhesives, and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl dioctyl phosphate can be synthesized through the esterification of phosphoric acid with butanol and dioctanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The process involves the following steps:

    Esterification: Phosphoric acid reacts with butanol and dioctanol to form this compound.

    Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The process is continuously monitored to ensure product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Butyl dioctyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and alcohols.

    Oxidation: It can be oxidized to form phosphates and other oxidation products.

    Substitution: The compound can participate in substitution reactions, where the alkyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles under appropriate reaction conditions.

Major Products Formed

    Hydrolysis: Phosphoric acid and butanol/dioctanol.

    Oxidation: Phosphates and oxidized organic products.

    Substitution: Substituted phosphates with different functional groups.

Scientific Research Applications

Butyl dioctyl phosphate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Employed in the study of cell membranes and lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of lubricants, adhesives, coatings, and plastic materials.

Mechanism of Action

The mechanism of action of butyl dioctyl phosphate involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with lipid membranes, altering their properties and affecting cellular processes.

Comparison with Similar Compounds

Butyl dioctyl phosphate can be compared with other similar compounds, such as:

    Dioctyl phthalate: Another plasticizer with similar applications but different chemical structure.

    Dibutyl phthalate: Used in similar industrial applications but has different physical and chemical properties.

    Tributyl phosphate: A related organophosphorus compound with distinct uses and properties.

Uniqueness

This compound is unique due to its specific combination of butyl and dioctyl groups, which confer distinct physical and chemical properties. Its versatility and effectiveness as a plasticizer make it a valuable compound in various applications.

Properties

CAS No.

64031-59-0

Molecular Formula

C20H43O4P

Molecular Weight

378.5 g/mol

IUPAC Name

butyl dioctyl phosphate

InChI

InChI=1S/C20H43O4P/c1-4-7-10-12-14-16-19-23-25(21,22-18-9-6-3)24-20-17-15-13-11-8-5-2/h4-20H2,1-3H3

InChI Key

COPHVUDURPSYBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(OCCCC)OCCCCCCCC

Origin of Product

United States

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